Potassium nitrite

Beschreibung

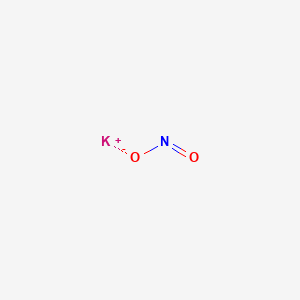

Structure

2D Structure

Eigenschaften

IUPAC Name |

potassium;nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.HNO2/c;2-1-3/h;(H,2,3)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXNHTSHTPBPRFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNO2 | |

| Record name | POTASSIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1371 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POTASSIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | potassium nitrite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_nitrite | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042320 | |

| Record name | Potassium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.104 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Potassium nitrite appears as a yellowish white crystalline solid. Noncombustible but accelerates the burning of all combustible material. If large quantities are involved in fire or if the combustible material is finely divided, an explosion may result. May explode under prolonged exposure to heat. Toxic oxides of nitrogen are produced in fires. Used to make other chemicals and in chemical analysis., Dry Powder, White or slightly yellow, deliquescent granules, White to slightly yellow granules; [CHEMINFO MSDS], WHITE-TO-YELLOW DELIQUESCENT SOLID IN VARIOUS FORMS. | |

| Record name | POTASSIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1371 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POTASSIUM NITRITE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

537 °C (explodes) | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

281 G/100 CC OF WATER @ 0 °C; 413 G/100 CC OF WATER @ 100 °C, 312 g/100g of water at 25 °C, SOL IN HOT ALCOHOL; VERY SOL IN LIQUID AMMONIA, 306 parts by wt per 100 parts by wt of water at 20 °C, For more Solubility (Complete) data for POTASSIUM NITRITE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 0 °C: 281 (very good) | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.915, 1.9 g/cm³ | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White or slightly yellow granules or rods, White crystals | |

CAS No. |

7758-09-0, 92937-66-1 | |

| Record name | POTASSIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1371 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Potassium nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 92937-66-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794654G42L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

441 °C with decomp starting at 350 °C, 441 °C | |

| Record name | POTASSIUM NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1216 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | POTASSIUM NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1069 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Synthesis and Manufacturing Processes of Potassium Nitrite

Industrial Synthesis Methodologies

The industrial-scale production of potassium nitrite (B80452) is primarily achieved through two main pathways. The choice of method is often dictated by economic factors and the desired purity of the final product.

Reduction of Potassium Nitrate (B79036)

The most common industrial method for producing potassium nitrite is through the reduction of potassium nitrate (KNO₃). atamanchemicals.commdpi.com This process typically involves the thermal decomposition of potassium nitrate at high temperatures. sciencemadness.org When potassium nitrate is heated above its melting point (to over 400°C), it decomposes, releasing oxygen and forming this compound. sciencemadness.orgsciencemadness.org

The reaction is represented by the following equation: 2KNO₃(s) → 2KNO₂(s) + O₂(g)

Careful temperature control is crucial, as excessive heat can lead to further decomposition of the this compound itself. sciencemadness.orgsciencemadness.org Another historical method involves heating potassium nitrate with a reducing agent, such as lead, to facilitate the removal of an oxygen atom. atamanchemicals.com The resulting lead monoxide is insoluble and can be separated from the water-soluble this compound. atamanchemicals.com

Reaction of Nitrogen Oxides with Potassium Carbonate or Hydroxide (B78521)

This compound can also be synthesized by passing nitrogen oxides (such as a mixture of nitric oxide and nitrogen tetroxide) through an aqueous solution of a potassium alkali, like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH). atamanchemicals.comatamankimya.comnih.gov The alkali neutralizes the acidic oxides, forming this compound, which can then be recovered by evaporating the solution. atamanchemicals.com

However, this method is not widely employed for large-scale industrial production. atamanchemicals.comatamankimya.comnih.govatamanchemicals.comgentrochema.nl The primary constraints are the high cost of potassium carbonate and potassium hydroxide compared to their sodium counterparts. nih.govgentrochema.nl Furthermore, this compound is extremely soluble in water, which complicates the process of recovering the solid product efficiently from the solution. atamankimya.comnih.govgentrochema.nl

Comparison with Sodium Nitrite Production Methods

The manufacturing processes for this compound and sodium nitrite share chemical principles but differ significantly in their industrial application and scale.

Until the early 20th century, sodium nitrite was, like this compound, primarily made by the reduction of its corresponding nitrate. mdpi.com However, the dominant modern method for large-scale sodium nitrite production is the absorption of nitrogen oxides in sodium carbonate or sodium hydroxide solutions. mdpi.comnih.gov This stands in contrast to the this compound process, where the same reaction is considered economically unviable for large-scale use due to the higher cost of potassium alkalis. nih.govgentrochema.nl

Another key difference is the solubility of the products. This compound is significantly more soluble in water than sodium nitrite. mdpi.comnih.gov This property makes the crystallization and recovery of solid this compound more challenging and energy-intensive compared to sodium nitrite. atamankimya.comnih.gov

| Feature | This compound (KNO₂) | Sodium Nitrite (NaNO₂) |

|---|---|---|

| Primary Industrial Method | Reduction (thermal decomposition) of potassium nitrate. mdpi.comsciencemadness.org | Absorption of nitrogen oxides in sodium carbonate/hydroxide. mdpi.comnih.gov |

| Nitrogen Oxide Absorption Method | Not used on a large scale due to high alkali cost. atamankimya.comnih.govgentrochema.nl | Primary method for large-scale production. mdpi.com |

| Key Economic Factor | High cost of potassium-based raw materials (e.g., KOH, K₂CO₃). nih.gov | Lower cost of sodium-based raw materials (e.g., NaOH, Na₂CO₃). |

| Product Recovery Challenge | High solubility in water makes recovery difficult. atamankimya.comnih.govgentrochema.nl | Less soluble than KNO₂, making recovery more straightforward. mdpi.com |

Emerging and Sustainable Production Strategies

In response to growing environmental concerns and economic pressures, research is exploring more sustainable and efficient production pathways. These strategies often focus on the principles of the circular economy and industrial symbiosis, particularly in the production of precursor materials like potassium nitrate.

Industrial Symbiosis Approaches in Potassium Nitrate Production (Relevance to Nitrite)

Industrial symbiosis involves collaboration between different industrial entities to exchange and reuse materials, energy, and by-products. researchgate.netfertilizerseurope.com This approach is being applied to the production of potassium nitrate, which has direct relevance for the sustainability of this compound, as the nitrate is its primary feedstock. researchgate.netmdpi.comcoralis-h2020.eu

Key symbiotic strategies include:

Waste Heat Utilization : Waste heat from a nearby industrial facility can be captured and used to power the energy-intensive evaporation and crystallization steps in potassium nitrate production. researchgate.netmdpi.com

By-product Exchange : By-products from other chemical processes, such as nitric acid or potassium salts, can be used as raw materials, reducing the need for virgin resources. researchgate.netmdpi.com

By making the production of potassium nitrate more energy-efficient and less reliant on raw materials, industrial symbiosis can significantly lower the environmental footprint and production cost of the final this compound product. mdpi.com This integration of processes aligns industrial decision-making with circular economy principles. mdpi.com

Environmental and Economic Feasibility in Small-Scale Industries

The viability of manufacturing potassium nitrate, and by extension this compound, for small-scale industries is a subject of careful economic and environmental consideration. researchgate.neticm.edu.plicm.edu.pl The choice of manufacturing process is a critical factor in determining profitability. researchgate.net

Purification Techniques and Challenges

The purification of this compound (KNO₂) is a critical step in its manufacturing process, as the presence of impurities can significantly affect its properties and applications. Achieving high purity is often complicated by the chemical similarities between this compound and its common contaminants.

Impurities in Commercial this compound

Commercial grades of this compound often contain several impurities stemming from the synthesis process and handling. The assay of commercial reagent grade KNO₂ can range from 89% to 97% nitrite. cdnsciencepub.com The most commonly cited impurities include potassium nitrate (KNO₃), potassium chloride (KCl), and potassium carbonate (K₂CO₃). cdnsciencepub.com Water is also a significant component, as the salt is hygroscopic and is often shipped moist to prevent the crystals from forming an unmanageable plastic-like mass. cdnsciencepub.com

The presence of potassium nitrate is a frequent issue, particularly in synthesis methods that involve the thermal decomposition of potassium nitrate or the oxidation of nitrogen monoxide in the presence of air. If potassium hydroxide, a common reactant, is impure, it can introduce contaminants like potassium carbonate. nakka-rocketry.net

Table 1: Common Impurities in Commercial this compound

| Impurity Name | Chemical Formula | Common Origin |

|---|---|---|

| Potassium Nitrate | KNO₃ | By-product of synthesis, oxidation of KNO₂. cdnsciencepub.com |

| Potassium Chloride | KCl | Starting materials, side reactions. cdnsciencepub.com |

| Potassium Carbonate | K₂CO₃ | Impure reactants (e.g., KOH), atmospheric CO₂. cdnsciencepub.comnakka-rocketry.net |

Recrystallization Limitations for Nitrate Impurity

Recrystallization is a standard purification technique for many crystalline solids, leveraging differences in solubility at various temperatures. instructables.com However, this method is notably ineffective for removing potassium nitrate from this compound. cdnsciencepub.com

The primary challenge lies in the fact that potassium nitrate and this compound form solid solutions. cdnsciencepub.com Research has shown that when a saturated aqueous solution containing both nitrate and nitrite ions is cooled, the resulting solid crystals have a composition nearly identical to that of the solution. cdnsciencepub.com This co-crystallization prevents the effective separation of the nitrate impurity from the desired this compound product through conventional recrystallization methods. This difficulty has been a persistent issue in achieving high-purity this compound. cdnsciencepub.com

Ion Exchange Methods for Purification

Ion exchange chromatography presents a more effective alternative for the purification of this compound, particularly for the removal of stubborn nitrate impurities. cdnsciencepub.com This technique separates ions based on their affinity for a charged stationary phase, or resin. units.itlibretexts.org

For separating nitrite (NO₂⁻) and nitrate (NO₃⁻) anions, anion-exchange chromatography is employed. units.itcleancontrolling.com The process involves:

Dissolving the impure this compound in a suitable solvent (like deionized water) to create a solution of potassium, nitrite, and impurity ions (e.g., nitrate, chloride).

Passing this solution through a column packed with an anion exchange resin. This resin consists of a solid support with positively charged functional groups, to which exchangeable anions (often chloride, Cl⁻) are bound. libretexts.org

As the solution flows through the column, the anions (NO₂⁻, NO₃⁻, Cl⁻) compete for the positively charged sites on the resin.

Nitrate-selective resins, which have a stronger affinity for nitrate ions compared to other anions like sulfate, chloride, and bicarbonate, can be particularly effective. lanlangcorp.compurolite.com By carefully selecting the resin and controlling the conditions (e.g., eluent concentration and pH), it is possible to preferentially retain the nitrate impurities on the resin while the purified this compound solution passes through.

This method has been successfully used to purify this compound, demonstrating its capability to overcome the limitations of recrystallization. cdnsciencepub.com

Reaction Mechanisms and Chemical Reactivity of Potassium Nitrite

Oxidation-Reduction Chemistry

Potassium nitrite (B80452) can act as both an oxidizing and a reducing agent. chemiis.comoxfordreference.com Its behavior depends on the specific reaction conditions and the other reactants involved. When it acts as a reducing agent, it is oxidized to potassium nitrate (B79036) (KNO₃). oxfordreference.com Conversely, when it functions as an oxidizing agent, the nitrogen atom is reduced. oxfordreference.com

Potassium nitrite is a strong oxidizing agent and can accelerate the combustion of other materials. wikipedia.orgchemiis.com This property makes it useful in various industrial applications. atamanchemicals.com For instance, it is used as a corrosion inhibitor and in the production of heat transfer salts. cymitquimica.com Mixtures of this compound with reducing agents like phosphorus or tin(II) chloride can be explosive. noaa.gov It is incompatible with strong acids, strong reducing agents, cyanides, and ammonium (B1175870) salts. atamanchemicals.com

The oxidation of nitrite ions (NO₂⁻) to nitrate ions (NO₃⁻) by potassium ferrate(VI) (K₂FeO₄) has been studied across a wide pH range. researchgate.netirbis-nbuv.gov.ua The reaction rate is influenced by the concentration of the protonated form of ferrate (HFeO₄⁻). researchgate.netunl.edu Kinetic studies were conducted using both chemically synthesized crystalline potassium ferrate(VI) and electrochemically generated solutions. researchgate.netunl.edu

In experiments with crystalline K₂FeO₄ in a pH range of 6.5 to 11, the reaction half-times ranged from milliseconds to a few minutes. researchgate.net For electrochemically produced K₂FeO₄ solutions in 8.0 M potassium hydroxide (B78521) (KOH), the reaction half-times were longer, ranging from minutes to hours. researchgate.netresearchgate.net The maximum reaction rate was observed when the K₂FeO₄ solution was aged for 8 days after its synthesis. researchgate.netresearchgate.net

The following table summarizes the key findings from the kinetic studies:

| Parameter | Observation |

| Reactants | This compound (KNO₂), Potassium Ferrate(VI) (K₂FeO₄) |

| Product | Potassium Nitrate (KNO₃) |

| pH Range | 6.5 - 11 (for crystalline K₂FeO₄) |

| Controlling Factor | Concentration of protonated ferrate (HFeO₄⁻) researchgate.netunl.edu |

| Effect of pH | The true rate constants for nitrite oxidation by ferrate(VI) decrease as the pH increases. unl.edu |

When heated in the presence of oxygen, this compound transforms into potassium nitrate. wikipedia.org This reaction occurs within a temperature range of 550°C to 790°C. wikipedia.orgatamankimya.com The rate of this conversion increases with temperature; however, the extent of the reaction decreases at higher temperatures. wikipedia.orgatamankimya.com

At 550°C and 600°C, the reaction proceeds to completion. wikipedia.orgatamankimya.com Between 650°C and 750°C, the system reaches equilibrium. wikipedia.orgatamankimya.com At 790°C, an initial rapid decrease in volume is observed, followed by a 15-minute period with no volume change, after which the volume increases due to the evolution of nitrogen from the decomposition of this compound. wikipedia.orgatamankimya.com The thermal decomposition of potassium nitrate to this compound and oxygen is a reversible process.

The balanced chemical equation for the thermal decomposition of potassium nitrate is: 2KNO₃(s) → 2KNO₂(s) + O₂(g) doubtnut.comquora.combrainly.com

Oxidation Kinetics of Nitrite Ions by Potassium Ferrate(VI)

Reactions with Organic Compounds

This compound is a key reagent in several important organic synthesis reactions.

This compound is used in diazotization reactions, which involve the treatment of primary aromatic amines with nitrous acid to form diazonium salts. atamankimya.comorganic-chemistry.org Nitrous acid (HNO₂) is typically generated in situ by reacting sodium or this compound with a strong mineral acid like hydrochloric acid. organic-chemistry.orglibretexts.org

The reaction is usually carried out at low temperatures (below 5°C) to ensure the stability of the resulting diazonium salt. libretexts.org These diazonium salts are highly valuable intermediates in the synthesis of a wide variety of aromatic compounds. organic-chemistry.orgncert.nic.in For example, they are used in the Sandmeyer reaction to produce aryl halides and in the synthesis of azo compounds. organic-chemistry.org

The general mechanism for diazotization involves the following steps:

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the presence of a strong acid. masterorganicchemistry.com

Attack of the nitrosonium ion by the primary aromatic amine. masterorganicchemistry.com

A series of proton transfers and the elimination of a water molecule to form the diazonium ion (-N₂⁺). masterorganicchemistry.com

A modern approach for the N-nitrosation of secondary amines involves the electrochemical activation of this compound. sci-hub.seresearchgate.net This method avoids the need for strong acids, offering a more convenient and environmentally friendly alternative. sci-hub.seresearchgate.net

The process involves the anodic oxidation of this compound (KNO₂) to a nitrogen dioxide radical (NO₂•). sci-hub.seresearchgate.net This radical then transforms into the nitrosonium cation (NO⁺), which subsequently reacts with the secondary amine to form the N-nitrosamine product. sci-hub.seresearchgate.net This electrochemical method demonstrates good functional group tolerance and is suitable for the late-stage modification of complex molecules, including pharmaceuticals. sci-hub.seresearchgate.net

A plausible mechanism for this electrochemical N-nitrosation is as follows:

Anodic oxidation of KNO₂ to generate an NO₂ radical. sci-hub.se

The NO₂ radical dimerizes to form N₂O₄.

N₂O₄ exists in equilibrium with the NO⁺ cation and a nitrate anion. researchgate.net

Nucleophilic attack of the secondary amine on the NO⁺ cation yields the N-nitrosamine. sci-hub.se

This electrochemical strategy has been shown to be effective for a diverse range of secondary amines, providing moderate to high yields of the corresponding N-nitrosation products. sci-hub.se

N-nitrosation of Secondary Amines via Electrooxidative Activation

Aqueous Solution Chemistry

This compound serves as a source for the generation of nitric oxide (NO), a crucial signaling molecule in various physiological processes. nih.gov This conversion can occur through the acidification of nitrite solutions. ahajournals.orgatamanchemicals.com When nitrite (NO₂⁻) is in an acidic environment, it forms nitrous acid (HNO₂). ahajournals.org This process is a key step in the non-enzymatic production of nitric oxide. ahajournals.org

Solutions of acidified nitrite have been effectively used to generate NO, which can induce vasorelaxation in isolated blood vessel studies. atamanchemicals.comwikipedia.orgatamanchemicals.com The reaction mechanism for the biological action of nitrite is proposed to be the same. atamanchemicals.comwikipedia.orgatamanchemicals.com

Several pathways, both enzymatic and non-enzymatic, contribute to the reduction of nitrite to NO in biological systems. nih.gov The simple disproportionation of nitrite in acidic conditions is one such pathway. nih.gov In laboratory settings, nitric oxide can be generated by the reduction of nitrous acid, which can be formed from this compound. wikipedia.org A common laboratory method involves the reaction of sodium nitrite or this compound with other reagents. wikipedia.org For example:

2 NaNO₂ + 2 NaI + 2 H₂SO₄ → I₂ + 2 Na₂SO₄ + 2 H₂O + 2 NO wikipedia.org

2 NaNO₂ + 2 FeSO₄ + 3 H₂SO₄ → Fe₂(SO₄)₃ + 2 NaHSO₄ + 2 H₂O + 2 NO wikipedia.org

While these reactions illustrate the principle, the generation of NO from nitrite in biological contexts, particularly under physiological conditions, is of significant interest. nih.govphysiology.org The process is crucial in tissues, especially under conditions of intracellular acidosis, such as those that occur during ischemia. nih.gov

This compound is recognized for its role as a corrosion inhibitor, particularly for ferrous metals. atamanchemicals.comtribology.rsatamankimya.com It functions as an anodic type inhibitor. researchgate.net The primary mechanism involves the formation of a protective film on the metal surface. tribology.rsscribd.com

The nitrite ions (NO₂⁻) interact with the metal ions on the surface, leading to the formation of a passive layer. tribology.rs This layer acts as a barrier, preventing or limiting the contact of the metal with corrosive agents. tribology.rs In the case of steel, nitrite oxidizes the iron atoms on the surface, creating a dense passivation film that inhibits the anodic reaction, which is the dissolution of the metal. researchgate.net

This property makes this compound a valuable component in various industrial applications, including:

Corrosion inhibitors in cooling water systems, boilers, and closed-loop systems. scribd.com

Additives in concrete to protect reinforcing steel bars from corrosion. researchgate.net

Components in washing with hot potash for the removal of CO₂ from gas streams. atamanchemicals.comatamankimya.com

The effectiveness of nitrite as a corrosion inhibitor can be influenced by factors such as pH. scribd.com Nitrite inhibitors are generally most effective in alkaline environments and may lose their efficacy at lower pH levels. scribd.com

The table below provides a summary of the corrosion inhibition mechanism of this compound.

| Feature | Description |

| Inhibitor Type | Anodic Inhibitor researchgate.net |

| Mechanism | Formation of a protective passive film on the metal surface. tribology.rsscribd.com |

| Action | Oxidizes metal ions (e.g., iron) to form a dense barrier. researchgate.net |

| Effect | Prevents or limits contact with corrosive agents and inhibits the anodic reaction. tribology.rsresearchgate.net |

| Optimal Condition | Alkaline environments scribd.com |

Applications of Potassium Nitrite in Scientific and Industrial Domains

Applications of Potassium Nitrite (B80452) in Food Science and Preservation Research

Potassium nitrite is a widely utilized food additive, especially in the preservation of meat products. foodadditivesasia.com Its primary functions include inhibiting microbial growth, developing and stabilizing the characteristic color of cured meats, and influencing flavor. foodadditivesasia.comk-state.eduvt.edu

Mechanisms of Antimicrobial Activity

One of the most critical roles of this compound in food preservation is its ability to inhibit the growth of a wide range of spoilage and pathogenic bacteria. ftb.com.hr Of particular importance is its effectiveness against Clostridium botulinum, the bacterium responsible for producing the potent neurotoxin that causes botulism. k-state.eduinfocons.orgusda.gov

The antimicrobial action of nitrite is multifaceted. In the acidic environment of cured meats, nitrite is converted to nitrous acid (HNO₂), which then decomposes to form various nitrogen oxides, including nitric oxide (NO). ftb.com.hr These compounds are highly reactive and can interfere with essential microbial metabolic processes. Research suggests that the primary mechanism of inhibition against C. botulinum involves the reaction of nitric oxide with crucial iron-sulfur enzymes, such as ferredoxin, which are necessary for the bacterium's energy production. ftb.com.hr By disrupting these key enzymatic functions, this compound effectively prevents the germination of C. botulinum spores and the subsequent production of its deadly toxin. usda.govekt.gr The antimicrobial efficacy of nitrite is also enhanced by other factors in the curing process, such as salt concentration, pH, and temperature. ekt.gr

Role in Cured Meat Color Development and Stabilization

The characteristic reddish-pink color of cured meats like ham, bacon, and sausages is a direct result of the chemical reactions involving this compound. k-state.eduvt.edu In fresh meat, the protein myoglobin (B1173299) is responsible for its natural red color. When meat is cooked, myoglobin denatures, leading to a brownish-gray appearance. k-state.edu

During the curing process, nitric oxide, derived from this compound, reacts with myoglobin to form nitrosomyoglobin, a dark red compound. vt.edu Upon heating, nitrosomyoglobin is converted to the more stable, pink-colored pigment called nitrosohemochrome. researchgate.net This pigment is responsible for the familiar and appealing color of cured meat products. k-state.eduresearchgate.net Residual nitrite in the product acts as a reservoir, continually generating nitric oxide to maintain the cured color, which can fade over time due to oxidation and exposure to light. researchgate.net

Mitigation of Nitrosamine (B1359907) Formation in Cured Meats

A significant area of research in the use of nitrite in cured meats has been the potential for the formation of N-nitrosamines. These compounds can form when nitrites react with secondary amines, which are naturally present in meat, particularly under high-heat cooking conditions like frying. infocons.orgnih.gov Some nitrosamines have been identified as carcinogenic in animal studies, raising concerns about their presence in food. infocons.orgmdpi.com

Research and changes in meat processing techniques have focused on minimizing the formation of nitrosamines. mcgill.ca One effective strategy is the addition of cure accelerators, such as ascorbic acid (Vitamin C) and erythorbic acid. usda.govgoogle.com These compounds accelerate the conversion of nitrite to nitric oxide, which then binds to myoglobin. vt.edu This rapid reaction reduces the amount of residual nitrite available to react with amines, thereby significantly inhibiting the formation of nitrosamines. usda.govmdpi.com Consequently, research has indicated that the health risks associated with nitrosamine formation in commercially cured meats are negligible. k-state.edu

Regulatory Science and Acceptable Daily Intake (ADI) Considerations

The use of this compound (E249) as a food additive is strictly regulated by food safety authorities worldwide, including the European Food Safety Authority (EFSA). infocons.orgfsai.ie These regulations are based on extensive toxicological studies to ensure consumer safety. pzh.gov.pl The EFSA has established an Acceptable Daily Intake (ADI) for nitrite, which is the amount of a substance that can be consumed daily over a lifetime without presenting an appreciable risk to health.

The ADI for nitrite is set at 0.07 milligrams per kilogram of body weight per day. pzh.gov.plresearchgate.net Regulatory bodies set maximum permissible levels of this compound that can be added to various food products, such as meat and fish. fsai.ieeuropa.eu For many meat products, the permitted level is around 150 mg/kg. pzh.gov.pl As of October 2023, the European Union has moved to reduce these permitted levels, with the new limits becoming mandatory in October 2025. amerexingredientes.com These regulations are designed to protect consumers while still allowing for the essential preservative and quality-enhancing functions of nitrite in food products. researchgate.neteuropa.eu

Pharmaceutical and Biomedical Research

Beyond its applications in food science, the nitrite ion, and by extension this compound, has garnered significant interest in pharmaceutical and biomedical research due to its physiological effects, particularly on the cardiovascular system.

Vasorelaxation and Antihypertensive Properties

Research has demonstrated that nitrite can act as a vasodilator, meaning it can relax and widen blood vessels, which in turn can lower blood pressure. ahajournals.orgnih.gov This effect is primarily attributed to the in-vivo conversion of nitrite to nitric oxide (NO), a key signaling molecule in the cardiovascular system. ahajournals.org Nitric oxide activates soluble guanylate cyclase, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP), which ultimately results in the relaxation of vascular smooth muscle. nih.gov

Studies in both animal models and humans have shown that administration of nitrite can lead to a dose-dependent decrease in blood pressure. ahajournals.orgahajournals.org For instance, research on spontaneously hypertensive rats (SHR) revealed that this compound induced significant blood pressure reductions. ahajournals.org This has led to investigations into the potential therapeutic use of nitrite for conditions like hypertension. ahajournals.orgphysiology.org The vasorelaxant properties of nitrite suggest it could play a role in regulating blood flow and may offer a pathway for the development of new antihypertensive therapies. nih.govresearchgate.net

Role in Nitric Oxide (NO) Generation and Physiological Pathways

This compound (KNO₂) is recognized for its role in the generation of nitric oxide (NO), a critical signaling molecule in various physiological systems. nih.gov The nitrite ion (NO₂⁻) itself is a key intermediate in the nitrate-nitrite-nitric oxide pathway, which serves as an alternative to the classical L-arginine-NO synthase (NOS) pathway for producing NO. wikipedia.orggoogle.com This non-canonical pathway is particularly significant in environments with low oxygen levels (hypoxia) and lower pH, conditions where NOS-dependent NO production may be impaired. nih.gov

The conversion of nitrite to NO is not fully understood but is known to be facilitated by several mechanisms within the body. It is believed that certain proteins and enzymes can act as nitrite reductases, catalyzing the reduction of nitrite to bioactive nitric oxide. nih.gov This process is crucial for various physiological functions. One of the primary effects of this NO generation is the relaxation of smooth muscle, leading to vasodilation (the widening of blood vessels). nih.govmdpi.com This vasodilatory effect can result in increased blood flow and a lowering of blood pressure. nih.govmdpi.com

While much of the research has focused on the nitrite ion generally or on sodium nitrite, this compound is also utilized in laboratory settings to generate nitric oxide for experimental purposes. wikipedia.org For instance, the reaction of this compound with other compounds can produce NO gas. wikipedia.org This underscores the compound's capacity to serve as a source for nitric oxide, which is fundamental to its physiological effects. nih.govwikipedia.org The interest in inorganic nitrites, including this compound, for medical applications was initially sparked by the success of organic nitrites in treating conditions like angina pectoris, highlighting the therapeutic potential of nitrite-derived NO. atamanchemicals.com

Potential as an Antidote (e.g., cyanide poisoning)

This compound has been identified as a potential antidote for cyanide poisoning. atamanchemicals.comatamankimya.combyjus.com Its therapeutic action in this context is analogous to that of sodium nitrite, which is a component of the standard cyanide antidote kit. ahajournals.org The primary mechanism involves the oxidation of hemoglobin to methemoglobin. ahajournals.org

Cyanide is highly toxic because it binds to the ferric iron (Fe³⁺) in cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain, thereby inhibiting cellular respiration. ncats.io This blockage leads to a rapid depletion of ATP, the cell's primary energy currency, resulting in cellular hypoxia and severe toxic effects. ncats.io

The administration of a nitrite, such as potassium or sodium nitrite, induces the formation of methemoglobin, a form of hemoglobin where the iron atom is in the ferric (Fe³⁺) state rather than the ferrous (Fe²⁺) state. ahajournals.org Cyanide has a higher affinity for methemoglobin than for cytochrome c oxidase. ahajournals.org Consequently, it binds to methemoglobin to form cyanmethemoglobin, a less toxic compound. ahajournals.org This process effectively sequesters the cyanide ion, freeing cytochrome c oxidase to resume its function in cellular respiration. ahajournals.org

While sodium nitrite is more commonly cited in clinical protocols, this compound is also recognized for this application. atamanchemicals.comatamankimya.comncats.io The use of nitrites as a cyanide antidote was first proposed in the early 20th century and has since become a universally accepted treatment strategy, often used in conjunction with sodium thiosulfate, which helps to convert cyanide into the less harmful thiocyanate (B1210189) for excretion. ahajournals.org

Investigation into Muscle Physiology and Performance Enhancement (through nitrate (B79036), relevance of potassium)

The investigation into the effects of nitrite on muscle physiology and performance is an emerging area of research, primarily centered on the nitrate-nitrite-NO pathway. google.com Dietary nitrate, upon conversion to nitrite, can enhance nitric oxide production, which in turn may improve blood circulation and oxygen distribution to the muscles. google.com This enhanced muscle oxygenation is crucial for energy production required for muscle actions. google.com

While most studies in this domain have focused on dietary nitrate from sources like beetroot juice, the fundamental mechanism involves the in-vivo reduction of nitrate to nitrite, which then serves as the substrate for NO generation. google.com this compound, as a direct source of the nitrite ion, could theoretically bypass the initial nitrate reduction step. google.com Compositions containing this compound have been considered in methods aimed at improving athletic performance. google.com

The potential benefits are linked to the vasodilatory effects of nitric oxide, which can improve blood flow to exercising muscles. google.com This may lead to enhanced nutrient delivery and more efficient removal of metabolic byproducts. Furthermore, nitric oxide is implicated in the regulation of muscle contraction and glucose uptake into muscle cells. google.com

The potassium ion (K⁺) itself is an essential nutrient for muscle function. It plays a critical role in the transmission of nerve impulses and muscle contractions. Therefore, a compound like this compound delivers two components relevant to muscle physiology: the nitrite ion, which is a precursor to the signaling molecule NO, and the potassium ion, which is a key electrolyte for muscle activity.

Agricultural Science and Plant Physiology

Fertilizer Applications and Nutrient Delivery (e.g., in citrus, mango)

This compound is used in agriculture, although it constitutes a smaller portion of the global potassium fertilizer market compared to potassium nitrate. atamankimya.com It serves as a source of two essential plant macronutrients: potassium (K) and nitrogen (N). atamanchemicals.comatamankimya.com Its use is valued in situations requiring a highly soluble, chloride-free nutrient source. atamankimya.com It is sometimes used in the production of other fertilizers and can be applied in greenhouse and hydroponic systems. atamanchemicals.comatamankimya.comrisso-chemical.com

In specific high-value crops, the application of potassium- and nitrogen-containing compounds has been shown to be beneficial. For instance, in citrus and mango cultivation, adequate potassium and nitrogen are crucial for yield and quality. atamankimya.com Foliar applications are sometimes preferred, especially during fruit development, a stage with high potassium demand that may coincide with declining root nutrient uptake. atamankimya.com Research on date palms has shown that spraying with a combination of algae extract and potassium nitrate (a related compound) can positively affect yield and fruit quality. mdpi.comresearchgate.net Specifically for this compound, it is noted to increase the quantity and quality of fruit in citrus, prevent fruit drop, and improve flowering and fruit quality in hard-stone fruits. atamankimya.com

Impact on Crop Yield and Quality

The application of this compound can have a positive impact on both the yield and quality of various crops. atamankimya.com By supplying essential potassium and nitrogen, it supports fundamental physiological processes that lead to improved agricultural outcomes. atamankimya.com

Potassium is vital for numerous plant functions, including protein formation, disease resistance, and water-use efficiency. atamankimya.com It contributes to the enlargement of fruits and is involved in the enzymatic processes of sugar biosynthesis and translocation. researchgate.net Nitrogen is a core component of amino acids and proteins and is essential for vegetative growth. atamankimya.com

Specific reported benefits of using this compound in agriculture include:

Increased Yield: It has been shown to increase the quantity of fruit in citrus and hard-stone fruits. atamankimya.com

Enhanced Quality: It improves fruit quality in citrus and flowers, affecting attributes like color and smoothness. atamankimya.com In vineyards, it is reported to enhance the product and its quality. atamankimya.com

The table below summarizes research findings on the impact of potassium-based nutrient application on crop quality, with specific mentions of this compound's effects.

| Crop | Reported Impact of this compound/Potassium Nutrients | Research Context |

| Citrus | Increases fruit quantity and quality; prevents fruit drop. atamankimya.com | General agricultural use statements. atamankimya.com |

| Hard-stone fruits | Increases flowering, fruit amount, and fruit quality. atamankimya.com | General agricultural use statements. atamankimya.com |

| Flowers | Improves flower quality, including color and smoothness. atamankimya.com | General agricultural use statements. atamankimya.com |

| Vineyards | Increases the product and quality. atamankimya.com | General agricultural use statements. atamankimya.com |

| Date Palms | A combination treatment including potassium nitrate (a related K and N source) increased yield and improved physical and chemical fruit properties. mdpi.comresearchgate.net | Field study on "Barhee" date palms. mdpi.comresearchgate.net |

Mechanisms of Plant Uptake and Transport of Nitrogen Species

Plants absorb nitrogen primarily in the forms of nitrate (NO₃⁻) and ammonium (B1175870) (NH₄⁺) from the soil. researchgate.netfrontiersin.org The uptake of nitrate is an active process, meaning it requires energy, and is mediated by specific transporter proteins in the roots. researchgate.nettandfonline.com Plants have evolved two main types of nitrate transport systems: a high-affinity transport system (HATS) that functions when nitrate concentrations in the soil are low, and a low-affinity transport system (LATS) for when concentrations are high. frontiersin.orgbmbreports.org

Once inside the plant cell's cytoplasm, nitrate is reduced to nitrite (NO₂⁻) by the enzyme nitrate reductase. researchgate.net This is a crucial first step in nitrogen assimilation. researchgate.net The resulting nitrite, however, must be transported from the cytoplasm into chloroplasts (in leaf cells) or other plastids (in root cells) to be further processed. researchgate.netoup.com

The transport of nitrite across the chloroplast membrane is not a simple diffusion process, as the physiological concentration of nitrite in the cytoplasm is generally too low for this to be efficient. oup.com Instead, it is facilitated by specific nitrite transporters. oup.com Research has identified transporters, such as CsNitr1-L in cucumber, which are located in the inner envelope membrane of chloroplasts and are responsible for moving cytosolic nitrite into the stroma for the next step of assimilation. oup.com

Inside the chloroplast or plastid, the enzyme nitrite reductase (NiR) reduces nitrite to ammonium (NH₄⁺). researchgate.net This ammonium is then incorporated into organic molecules, primarily amino acids like glutamine and glutamate, through the GS/GOGAT cycle. researchgate.net These amino acids are the building blocks for proteins and other essential nitrogen-containing compounds required for plant growth and development. oup.com

Role in Plant Stress Tolerance (e.g., drought, salinity, frost)

Potassium, supplied through compounds like this compound and more commonly potassium nitrate, plays a crucial role in enhancing plant resilience to a variety of environmental stressors, including drought, salinity, and frost. haifa-group.comiffco.insqmnutrition.comnih.gov The presence of adequate potassium is vital for numerous physiological processes that collectively contribute to a plant's ability to withstand adverse conditions. haifa-group.comsqmnutrition.comnih.gov

Drought Tolerance:

Potassium is instrumental in regulating water uptake by roots and controlling water loss through stomata, the small pores on leaf surfaces. haifa-group.comsqmnutrition.com By managing stomatal opening and closing, potassium helps plants conserve water, a critical function during periods of drought. sqmnutrition.com Research has shown that an adequate supply of potassium improves a plant's adaptation to water stress by enhancing its ability to adjust osmotically and maintain cell membrane stability. sqmnutrition.com Studies on crops like sorghum and rice have demonstrated that the application of potassium nitrate can lead to increased tolerance to water deficit, resulting in better growth and higher grain yields even under stress conditions. redalyc.orgijcmas.com For instance, foliar application of potassium nitrate on sorghum plants under water deficit led to a 32.2% higher grain yield compared to untreated plants. redalyc.org This is attributed to improved photochemical processes and gas exchange, which are fundamental to photosynthesis. redalyc.org In spinach, the application of potassium nitrate has been shown to ameliorate drought stress by increasing photosynthetic pigments and enhancing plant growth. mdpi.com

Salinity Tolerance:

In saline soils, high concentrations of sodium can be detrimental to plant health. Potassium helps mitigate the toxic effects of sodium by improving the potassium-to-sodium ion ratio within the plant's cells. openagrar.deresearchgate.net The application of potassium nitrate has been found to significantly alleviate the adverse effects of salinity on various plants, including melon and perennial ryegrass. researchgate.netsqmnutrition.com This is achieved by maintaining cell membrane permeability and increasing the uptake of essential nutrients like calcium and nitrogen. sqmnutrition.com In maize, seed priming with potassium nitrate has been shown to be an effective, low-cost method for mitigating the negative impacts of salt stress by activating the plant's antioxidant defense system. sciopen.com

Frost Tolerance:

Adequate potassium levels in plant tissues are associated with increased resistance to frost. iffco.innih.gov Potassium contributes to lowering the freezing point of the cell sap, thereby reducing the risk of ice crystal formation and cell damage at low temperatures. nih.gov It helps improve the biophysical and biochemical properties of cells, such as membrane permeability, which is crucial for surviving cold stress. nih.gov Research indicates a significant negative correlation between frost damage and the concentration of potassium in leaves, with potassium fertilization effectively reducing chilling-related injuries. nih.gov

Material Science and Engineering

Use in Heat Transfer Salts

This compound is a key component in the formulation of heat transfer salts, which are utilized in various industrial processes requiring a stable and efficient medium for heating and cooling. atamanchemicals.comatamankimya.comgentrochema.nlcoastalchem.com These salt mixtures are valued for their ability to operate over a wide range of temperatures, typically between 149°C and 593°C (300°F to 1100°F). coastalchem.com

A common and commercially significant heat transfer salt is a eutectic mixture composed of potassium nitrate, sodium nitrite, and sodium nitrate. coastalchem.com This formulation is noted for its low melting point of 142°C (288°F), high heat transfer coefficient, and thermal stability. coastalchem.com The use of these salts at atmospheric pressure eliminates the need for expensive high-pressure equipment, making them a cost-effective solution for applications such as maintaining reactor temperatures, high-temperature distillation, and reactant preheating. coastalchem.com

While historically, mixtures containing sodium nitrite have been prevalent, concerns over the formation of toxic nitrogen oxides upon contact with acidic materials have led to the exploration of alternative formulations. google.com Mixtures of potassium nitrate and lithium nitrate are being investigated to achieve low melting points and reduced toxicity. google.com

Corrosion Inhibition Mechanisms (e.g., metal surfaces, gas streams)

This compound is recognized for its role as a corrosion inhibitor, particularly for ferrous metals in various industrial environments. atamanchemicals.comatamankimya.comatamanchemicals.comtribology.rs Its primary mechanism of action involves forming a protective passive film on the metal surface. tribology.rsresearchgate.netscribd.com

As an anodic-type inhibitor, nitrite ions (NO₂⁻) oxidize the iron atoms on the surface of steel, leading to the formation of a dense passivation layer. researchgate.netscribd.com This layer acts as a barrier, preventing direct contact between the metal and corrosive agents, thereby inhibiting the anodic reaction where metal ions are released. tribology.rsresearchgate.net This protective oxide layer is crucial in preventing the formation of rust. scribd.com

In the context of gas streams, this compound is employed as a corrosion inhibitor in processes like hot potash washing to remove carbon dioxide (CO₂) from synthesis gas. atamanchemicals.comatamankimya.comatamanchemicals.com It is often used in combination with other compounds, such as vanadate (B1173111) salts, in alkali metal carbonate solutions. google.com While this compound alone may not be highly effective in these solutions, its combination with a vanadate salt produces a superior inhibitor system. google.com This combination is believed to promote the formation of a thin, passivating layer containing vanadium and iron compounds, which is primarily responsible for the corrosion-inhibiting effect. google.com this compound's higher solubility compared to sodium nitrite is advantageous in carbon dioxide-rich solutions as it does not form sparingly soluble bicarbonate. atamanchemicals.comatamanchemicals.com

Environmental Science and Biogeochemistry

Occurrence in Soil and Natural Waters

This compound, as a source of nitrite ions, is found at trace levels in various environmental compartments, including soil and natural waters. atamanchemicals.comatamankimya.comatamanchemicals.comwikipedia.org Nitrite is an intermediate compound in the nitrogen cycle, a fundamental biogeochemical process. researchgate.netwikipedia.org Its presence in the environment is a result of natural nitrogen transformations as well as anthropogenic activities. epa.govwqa.org

The primary sources of nitrogen compounds that can be converted to nitrite and nitrate in the environment include the decomposition of organic matter from human sewage and livestock manure. epa.govwqa.org Inorganic sources, such as potassium nitrate and ammonium nitrate used extensively in fertilizers, are major contributors to nitrate and subsequently nitrite levels in soil and water. epa.govwqa.org Due to its high solubility and weak retention by soil particles, nitrite, like nitrate, is highly mobile and can easily migrate into groundwater. epa.gov

While essential for plant life, excessive concentrations of nitrates and nitrites in water bodies can lead to environmental issues like eutrophication, which is the enrichment of water with nutrients leading to excessive plant growth and subsequent oxygen depletion, harming aquatic life. frontiersin.org The instability of nitrite, particularly in acidic soils, means its concentration can change rapidly due to chemical transformations. researchgate.net

Microbial Transformations in the Nitrogen Cycle (nitrification, denitrification)

This compound plays a central role in the microbial transformations of the nitrogen cycle, specifically in the processes of nitrification and denitrification. researchgate.neteagri.orgmdpi.com

Nitrification is a two-step aerobic process where ammonia (B1221849) (NH₄⁺) is oxidized to nitrate (NO₃⁻). researchgate.netwikipedia.orgsciencesocieties.org Nitrite (NO₂⁻) is the intermediate product.

Nitritation: Ammonia-oxidizing bacteria and archaea, such as those from the genera Nitrosomonas and Nitrosospira, convert ammonia to nitrite. mdpi.comsciencesocieties.org

Nitratation: Nitrite-oxidizing bacteria, like Nitrobacter, then oxidize nitrite to nitrate. wikipedia.org

This conversion is crucial as it transforms nitrogen into forms that are readily available for uptake by plants. wikipedia.org

Denitrification is an anaerobic process where nitrate and nitrite are reduced to gaseous forms of nitrogen, such as nitrous oxide (N₂O) and dinitrogen gas (N₂), which are then released into the atmosphere. eagri.orgsciencesocieties.org This process, also known as nitrate respiration, is carried out by a wide range of bacteria. eagri.org Denitrification is a key step in returning nitrogen to the atmosphere, thus completing the nitrogen cycle. researchgate.neteagri.org Fungi, such as Fusarium solani, also contribute to denitrification by reducing nitrite to nitrous oxide. rsc.org

Another related microbial process is dissimilatory nitrate reduction to ammonium (DNRA) , an anaerobic process where nitrate is reduced to nitrite and then to ammonium. wikipedia.org This pathway competes with denitrification for available nitrate and serves to retain nitrogen in a bioavailable form within the ecosystem. wikipedia.org

These microbial transformations, intricately involving nitrite, are fundamental to the functioning of terrestrial and aquatic ecosystems, governing the availability of nitrogen, a key nutrient for life. researchgate.netmdpi.com

Other Chemical Industry Applications

This compound's reactivity makes it a valuable component in several chemical industry processes.

Production of Dyes and Pigments

This compound is a key reagent in the synthesis of azo dyes and pigments. godeepak.com Its primary role is in the diazotization of primary aromatic amines. This reaction, typically carried out in an acidic solution, converts the amino group into a diazonium salt. This diazonium salt then acts as an electrophile in a subsequent coupling reaction with an electron-rich coupling component (like a phenol (B47542) or another aromatic amine) to form the azo compound, which is characterized by the -N=N- functional group that acts as a chromophore, imparting color. wikipedia.org For instance, this compound is used in the manufacture of Pigment Yellow 40. atamanchemicals.com

Use as an Analytical Reagent

In the realm of analytical chemistry, this compound serves as a valuable reagent for various qualitative and quantitative tests. atamankimya.comfishersci.ie It is employed to detect the presence of specific functional groups and compounds, including:

Amino Acids: this compound is used in the Van Slyke determination of primary amino groups in amino acids. The reaction of nitrous acid (formed in situ from this compound and acid) with the amino group liberates nitrogen gas, the volume of which can be measured to quantify the amino acid.

Cobalt, Iodine, and Urea: It is also utilized in analytical procedures for the determination of cobalt, iodine, and urea. fishersci.ienih.govscharlab.com

The analytical utility of this compound stems from its ability to undergo specific reactions that produce a measurable signal, such as a color change or gas evolution, in the presence of the target analyte. spectrumchemical.com

Role in Gas Stream Purification (e.g., CO₂ removal)

This compound plays a role as a corrosion inhibitor in certain processes for removing carbon dioxide (CO₂) from gas streams, such as the Benfield process. atamankimya.comnih.gov This process uses a hot potassium carbonate (K₂CO₃) solution to absorb CO₂. ureaknowhow.com

The basic reactions involved are: K₂CO₃ + CO₂ + H₂O ⇌ 2KHCO₃ ureaknowhow.comwikipedia.orgwikipedia.org

While the primary absorption is carried out by potassium carbonate, additives are used to improve the process efficiency and protect the equipment. This compound is added to the solution to act as a corrosion inhibitor, often in systems that also use vanadium as a primary inhibitor. ureaknowhow.com The nitrite helps to maintain the vanadium in its protective oxidized state (V⁵⁺). ureaknowhow.com The higher solubility of this compound compared to sodium nitrite is advantageous as it prevents the formation of sparingly soluble bicarbonate salts in solutions rich in carbon dioxide. atamankimya.com

Toxicological and Safety Research of Potassium Nitrite

Mechanisms of Toxicity

The toxicity of potassium nitrite (B80452) is multifaceted, involving several key biochemical processes within the human body. Research has highlighted its role in inducing methemoglobinemia, its potential to form carcinogenic compounds, its mutagenic and teratogenic possibilities, and its interaction with oxidative stress pathways.

Methemoglobinemia Induction

Potassium nitrite is a known inducer of methemoglobinemia, a condition characterized by the presence of an elevated level of methemoglobin in the blood. infocons.orgwikipedia.org Methemoglobin is an oxidized form of hemoglobin, where the iron in the heme group is in the ferric (Fe³⁺) state rather than the normal ferrous (Fe²⁺) state. wikipedia.orgmhmedical.com This change renders the hemoglobin molecule incapable of binding and transporting oxygen, leading to a functional anemia and, in severe cases, tissue hypoxia. wikipedia.orgmhmedical.com

The mechanism of nitrite-induced methemoglobinemia involves the direct oxidation of the ferrous iron in hemoglobin to the ferric state. mhmedical.com This process can lead to symptoms such as headache, dizziness, and cyanosis (a bluish discoloration of the skin and lips). nj.gov Infants are particularly susceptible to methemoglobinemia due to several physiological factors, including a higher tendency for nitrite-induced methemoglobin formation in fetal hemoglobin and lower levels of the enzyme NADH-cytochrome b5 reductase, which is responsible for reducing methemoglobin back to hemoglobin. cdc.gov Ingestion of this compound has been associated with severe methemoglobinemia in both adults and children. cdc.govnih.gov

A proposed scheme for nitrite-induced oxyhemoglobin oxidation suggests that the process is catalyzed by methemoglobin itself in a peroxidase-like reaction. researchgate.net The product of this reaction, likely a nitrogen dioxide radical (NO₂•), then directly oxidizes oxyhemoglobin to a methemoglobin-peroxide complex. researchgate.net

Relationship with N-Nitrosamine Formation and Carcinogenicity

A significant toxicological concern associated with this compound is its potential to form N-nitrosamines, a class of compounds known to be carcinogenic in laboratory animals. infocons.orgnih.gov This reaction can occur in the acidic environment of the stomach when nitrites react with secondary amines, which are naturally present in many foods, particularly proteins. consoinfo.orgearthwormexpress.com The formation of nitrosamines is a key reason for the health concerns surrounding the consumption of nitrite-preserved foods. infocons.org

The chemical process involves the formation of reactive species like nitrous acid (HNO₂) from nitrite under acidic conditions. earthwormexpress.com These reactive intermediates can then transfer a nitroso group (-NO) to an amine, forming a nitrosamine (B1359907). earthwormexpress.com The International Agency for Research on Cancer (IARC) has concluded that there is sufficient evidence in experimental animals for the carcinogenicity of nitrite in combination with amines or amides. nih.gov While the evidence in humans is considered limited, ingested nitrite from sources like processed meat has been associated with an increased risk of stomach cancer. nih.gov

Recent prospective cohort studies have provided further insights. For example, the NutriNet-Santé cohort study found that high consumers of food additive nitrates, specifically potassium nitrate (B79036), had a higher risk of breast cancer. oup.com Similarly, high consumption of food additive nitrites, particularly sodium nitrite, was associated with an increased risk of prostate cancer. oup.com It is important to note that the formation of nitrosamines can also be influenced by other factors, such as the presence of inhibitors like vitamin C (ascorbic acid) in vegetables, which can prevent the conversion of nitrates to nitrosamines. webmd.com

Mutagenic and Teratogenic Potential

The potential for this compound to cause genetic mutations (mutagenicity) and birth defects (teratogenicity) has been a subject of scientific investigation. Laboratory tests have suggested that this compound may have mutagenic or teratogenic properties. wikipedia.org In vitro studies have provided strong evidence for the genotoxic activity of both potassium and sodium nitrite, showing positive results in tests for gene mutations in bacteria and various chromosomal and cellular changes in mammalian cells. mdpi.com

However, the results from in vivo studies (conducted in living organisms) have been less conclusive. Well-conducted micronucleus assays in mice and rats have yielded negative results for genotoxicity, even with measurable systemic exposure to sodium nitrite. nih.govmdpi.com There is limited evidence suggesting that this compound may have the potential to harm a developing fetus in animal studies. nj.gov

Genotoxicity studies using the Drosophila melanogaster (fruit fly) wing spot test (SMART) have shown that this compound can induce somatic mutations and recombination. researchgate.net In these tests, this compound was ranked as having a higher genotoxic and toxic effect than sodium nitrate and potassium nitrate. researchgate.net

Oxidative Stress and Reactive Oxygen Species (ROS) Interactions

This compound's toxic effects are also linked to its ability to induce oxidative stress and interact with reactive oxygen species (ROS). Oxidative stress occurs when there is an imbalance between the production of ROS and the body's ability to neutralize them with antioxidants.

The interaction between nitrite and oxyhemoglobin is a key part of this process. The oxidation of oxyhemoglobin by nitrite can lead to the formation of a methemoglobin-peroxide complex. researchgate.net This indicates that the process involves the generation of reactive species. The formation of methemoglobin itself contributes to a state of functional anemia, which can exacerbate cellular stress. mhmedical.com

Dietary Intake and Exposure Assessment

Understanding the sources of this compound in the diet is crucial for assessing human exposure and potential health risks. Intake comes from both its intentional use as a food additive and its natural occurrence in various foods and water.

Sources of Nitrite Intake (food additives, natural sources)

This compound (E249) is approved for use as a food preservative in many regions, including the European Union, the USA, Australia, and New Zealand. wikipedia.orgfoodcom.pl Its primary role as a food additive is to inhibit the growth of harmful bacteria, most notably Clostridium botulinum, the bacterium responsible for botulism. infocons.orgfood-info.net It is commonly used in the curing of meat products such as ham, bacon, and salami, where it also contributes to the characteristic pink or red color and enhances flavor. infocons.orgmpi.govt.nz Some cheeses and cheese products may also contain added nitrites. mpi.govt.nz

In addition to its use as an additive, nitrites, and their precursor nitrates, are naturally present in the environment and in many foods. eufic.org Leafy green vegetables like spinach and lettuce are significant natural sources of nitrates, which can be converted to nitrites by bacteria in the mouth and gut. webmd.comeufic.org Other natural sources include root vegetables, fruits, and drinking water. webmd.commpi.govt.nz Nitrate can also enter the food chain as an environmental contaminant, primarily from its use in agriculture and livestock production. eufic.org

The following table summarizes the primary sources of dietary nitrite intake:

| Source Category | Specific Examples | Role/Origin |

| Food Additives (E249) | Cured meats (ham, bacon, salami), some cheeses | Preservation, color fixation, flavor enhancement infocons.orgmpi.govt.nz |